![molecular formula C24H24N6O5 B2491153 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate CAS No. 2034563-94-3](/img/structure/B2491153.png)
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate
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Overview
Description
This compound belongs to a class of chemicals that often exhibit significant biological activity, being investigated for potential antimicrobial, antioxidant, and other pharmacological properties. Its structure incorporates elements from benzo[d]imidazole, piperidine, and triazolylmethanone, suggesting a complex synthesis pathway and a rich chemistry with potential for diverse reactivity and interactions.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from simple precursors. For instance, Bassyouni et al. (2012) described the synthesis of related benzo[d]imidazole derivatives through reactions involving Schiff base formation, N-methylation, and subsequent reactions with various carboxylic acids (Bassyouni et al., 2012). Such methodologies could be adapted for the synthesis of the target compound, indicating a complex but feasible synthesis pathway involving careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds containing benzo[d]imidazole, piperidine, and triazole units is characterized by specific conformational preferences and potential for intramolecular interactions. For example, crystal structure and DFT studies provide insights into the geometry, conformation, and electronic structure of related compounds, as seen in the work by Huang et al. (2021), which explored the crystal structure and theoretical calculations of similar boric acid ester intermediates (Huang et al., 2021).
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antimicrobial Activity: A study synthesized derivatives of the compound which exhibited significant antibacterial activity. They also demonstrated moderate antifungal activity and were evaluated through molecular docking studies (Vankadari et al., 2013).
- Antioxidant and Antimicrobial Activities: Another research synthesized derivatives and evaluated them for their antioxidant and antimicrobial activities. The compounds showed high activity against various bacterial and fungal strains (Bassyouni et al., 2012).
- In Vitro Microbial Investigation: A study focused on the in vitro antibacterial, antifungal, and antimycobacterial activities of synthesized compounds. Some derivatives showed better antimicrobial agents compared to standard drugs (Pandya et al., 2019).
Antiproliferative Applications
- Antiproliferative Activity: Research on a derivative of the compound evaluated its antiproliferative activity and structural characteristics. It was studied for its potential in inhibiting cell proliferation (Prasad et al., 2018).
Structural and Synthesis Studies
- Crystal Structure Analysis: A study focused on the crystal structure of similar compounds, providing insights into their molecular interactions and structural properties (Wang et al., 2017).
- Synthesis and Crystal Structure: Another research synthesized and characterized similar compounds, determining their crystal structure which aids in understanding their chemical properties (Cao et al., 2010).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that the synthesis of imidazole derivatives can be conducted under solvent-free conditions, which could potentially influence the compound’s action .
properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O.C2H2O4/c29-22(20-14-24-28(25-20)18-6-2-1-3-7-18)26-12-10-17(11-13-26)15-27-16-23-19-8-4-5-9-21(19)27;3-1(4)2(5)6/h1-9,14,16-17H,10-13,15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEYFPVPJNEKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=NN(N=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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